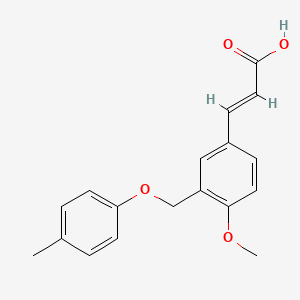

Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate

説明

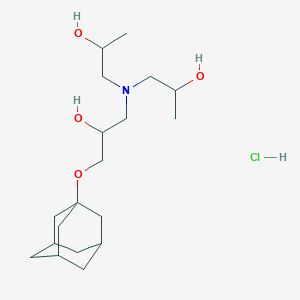

The compound “Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate” is an organic compound that contains an ethyl group, a fluorophenyl group, and a dioxobutanoate group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and structure. While specific reactions for “Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate” are not available, similar compounds like pinacol boronic esters are known to undergo protodeboronation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. While specific properties for “Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate” are not available, a similar compound, (4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid, is known to be a solid .科学的研究の応用

Synthesis and Chemical Reactions

Stereochemical Synthesis : Ethyl 4-aryl-2,4-dioxobutanoates, a category which includes Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate, have been used in stereoselective synthesis processes. For example, they undergo stereoselective intramolecular Wittig reactions to yield cyclobutene derivatives, which are significant for producing electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).

Enzyme-Catalyzed Reactions : This compound has been used in enzyme-catalyzed asymmetric reductions. In one study, the reduction of ethyl 4-chloro-3-oxobutanoate (structurally similar to the fluorophenyl variant) was examined in an organic solvent-water diphasic system using microbial aldehyde reductase (Shimizu et al., 1990).

Formation of Novel Compounds : The reactions of ethyl 4-aryl-2,4-dioxobutanoates have led to the formation of various novel compounds like 5-(2-aryl-2-oxoethyl)-6-oxo-1,6-dihydropyrazine derivatives and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives, showcasing its utility in creating diverse chemical structures (Moloudi et al., 2018).

Synthesis of Cyclobutene Derivatives

Ethyl 4-aryl-2,4-dioxobutanoates are used in the synthesis of cyclobutene derivatives through a three-component and one-pot reaction. This method offers a straightforward and efficient route to produce these derivatives in high yields, demonstrating the compound's role in facilitating complex chemical syntheses (Aboee-Mehrizi et al., 2011).

Safety And Hazards

特性

IUPAC Name |

ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO4/c1-2-17-12(16)11(15)7-10(14)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBMAIRNVYYQKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Chlorosulfonyl)benzyl]carbamic acid tert-butyl ester](/img/structure/B2973524.png)

![3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde](/img/structure/B2973525.png)

![Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(4-pyridinyl)-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2973529.png)

![1-(3,5-dimethoxybenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2973533.png)